![molecular formula C11H6BrClN2 B2462586 8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine CAS No. 1872725-68-2](/img/structure/B2462586.png)
8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine
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Overview
Description
Pyridazine derivatives, such as “8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine”, are heterocyclic compounds that contain two adjacent nitrogen atoms . They have been found to exhibit a wide range of pharmacological activities . The pyridazine ring is present in some commercially available drugs and agrochemicals .
Molecular Structure Analysis
The molecular structure of “8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” consists of a pyridazine ring fused with an indene ring . The pyridazine ring contains two nitrogen atoms, and the compound has bromine and chlorine substituents .Scientific Research Applications
Other Anticipated Biological Activities
Beyond the mentioned fields, 8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine has been associated with various other biological activities, including antidiabetic, antihypertensive, and anticonvulsant effects. Its versatile nature continues to intrigue researchers across disciplines .
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include this compound, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of activity .
Result of Action
Given the broad spectrum of activity associated with pyridazinone derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
8-bromo-3-chloro-5H-indeno[1,2-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c12-8-2-1-6-3-7-4-10(13)14-15-11(7)9(6)5-8/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVYSLQPTPIZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C3=NN=C(C=C31)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine |
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